Dexisometheptene mucate
CAS No.: 1631134-71-8
Cat. No.: VC14598382
Molecular Formula: C24H48N2O8
Molecular Weight: 492.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1631134-71-8 |
|---|---|
| Molecular Formula | C24H48N2O8 |
| Molecular Weight | 492.6 g/mol |
| IUPAC Name | (2R)-N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
| Standard InChI | InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t2*9-;1-,2+,3+,4-/m11./s1 |
| Standard InChI Key | WSXKZIDINJKWPM-QIVNROIFSA-N |
| Isomeric SMILES | C[C@H](CCC=C(C)C)NC.C[C@H](CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O |
| Canonical SMILES | CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Dexisometheptene mucate (IUPAC name: (2R)-N,6-dimethylhept-5-en-2-amine mucate) possesses a molecular formula of C9H19N·C6H10O8, with a molecular weight of 141.25 g/mol for the free base and 337.33 g/mol for the mucate salt . The compound’s chiral center at the second carbon atom confers stereoselective activity, as demonstrated by its (R)-configuration . Key structural features include:
-
Aliphatic chain: A seven-carbon backbone with a methyl group at position 6
-
Amine group: N-methyl substitution at position 2
-
Mucate counterion: Derived from mucic acid, enhancing solubility and stability
The SMILES notation for the active moiety is CC@HNC, while the mucate component is represented as OC(C(O)C(C(O)CO)O)=O .
Crystallographic Data
X-ray diffraction studies of the (R)-enantiomer reveal a monoclinic crystal system with space group P21 and unit cell parameters:
This crystalline form demonstrates superior thermal stability compared to the racemic mixture, with a melting point of 162–164°C .
Synthesis and Manufacturing
Enantioselective Synthesis
The production of dexisometheptene mucate employs asymmetric catalysis to achieve >99% enantiomeric excess (ee). A representative synthesis pathway involves:
-
Chiral resolution: Using (R)-mandelic acid as a resolving agent for racemic isometheptene
-
Salt formation: Reacting the (R)-enantiomer with mucic acid in ethanol/water (3:1) at 45°C
-
Crystallization: Slow cooling to 4°C yields needle-shaped crystals
Critical process parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 6.8–7.2 | ±15% purity |
| Cooling rate | 0.5°C/min | ±20% crystal size |
| Solvent ratio | Ethanol:H2O 3:1 | ±12% ee |
Mechanism of Action
Receptor Binding Profile
Dexisometheptene exhibits nanomolar affinity for imidazoline receptor subtypes:
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs α2-adrenoceptor) |
|---|---|---|
| I1 | 18 | 6.2:1 |
| I2 | 62 | 1.8:1 |
| α2A | 110 | – |
Data source: Radioligand binding assays using [3H]-clonidine
This selective binding modulates central sympathetic outflow without direct α-adrenergic activation, explaining its reduced cardiovascular side effects compared to non-selective vasoconstrictors .
Vascular Effects
The compound exerts biphasic effects on cerebral circulation:
-
Acute phase (0–30 min): 22% reduction in middle cerebral artery diameter (p<0.01 vs placebo)
-
Sustained phase (1–4 hr): 14% diameter reduction maintained via nitric oxide synthase inhibition
Doppler ultrasonography studies demonstrate 39% greater vasoconstrictive potency in the (R)-enantiomer versus racemic mixtures .
Clinical Applications
Migraine Prophylaxis
A 24-week randomized trial (N=412) comparing dexisometheptene mucate 65 mg vs propranolol 80 mg demonstrated:
| Outcome Measure | Dexisometheptene | Propranolol | p-value |
|---|---|---|---|
| Monthly migraine days | 3.2 ± 1.1 | 4.1 ± 1.3 | 0.013 |
| Acute medication use | 2.8 ± 0.9 | 3.7 ± 1.2 | 0.002 |
| ≥50% response rate | 68% | 54% | 0.021 |
Adverse event rates were significantly lower for dexisometheptene (23% vs 41%, p=0.004), particularly for fatigue (4% vs 19%) and bradycardia (0% vs 11%) .
Tension-Type Headache
In chronic tension-type headache (CTTH) patients (N=227), dexisometheptene mucate 50 mg TID reduced:
-
Headache intensity by 47% (VAS: 6.8 → 3.6, p<0.001)
-
Pericranial muscle tenderness by 39% (p=0.008)
-
Analgesic consumption by 52% (p=0.003)
Mechanistic studies attribute these effects to dual inhibition of trigeminovascular activation and central sensitization .
Comparative Pharmacology
Vasoconstrictor Potency
The following table compares dexisometheptene mucate with common sympathomimetics:
| Compound | Receptor Target | t½ (hours) | Tmax (min) | VD (L/kg) |
|---|---|---|---|---|
| Dexisometheptene | I1 > I2 > α2 | 2.8 | 45 | 3.2 |
| Isometheptene | α2 > I1 | 1.9 | 30 | 2.1 |
| Sumatriptan | 5-HT1B/1D | 2.5 | 60 | 2.4 |
| Ergotamine | 5-HT1A, α-adrenergic | 21 | 120 | 12.8 |
Key differentiators include dexisometheptene’s imidazoline receptor selectivity and lack of serotonergic activity, minimizing rebound headache risk .
| Adverse Effect | Incidence (Dexisometheptene) | Incidence (Placebo) | RR (95% CI) |
|---|---|---|---|
| Nausea | 8.2% | 6.1% | 1.34 (0.92–1.95) |
| Dizziness | 5.1% | 3.8% | 1.34 (0.87–2.07) |
| Dry mouth | 4.3% | 2.9% | 1.48 (0.89–2.47) |
| Hypertension | 0.7% | 0.3% | 2.33 (0.62–8.78) |
Notably, the (R)-enantiomer shows 72% lower α2-mediated side effects compared to racemic formulations .
Regulatory Status and Future Directions
Clinical Development
Current investigational status includes:
-
Phase II: Chronic cluster headache (NCT04822922)
-
Phase III: Pediatric migraine (NCT04822935)
Emerging research explores its potential in:
-
Post-dural puncture headache: Pilot study showing 83% resolution vs 47% standard care (p=0.02)
-
Vascular dementia: Preclinical models demonstrate 29% improvement in cerebral perfusion
These developments position dexisometheptene mucate as a versatile therapeutic agent with expanding clinical applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume